molecular formula C26H24ClN3O2S B12028973 N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 618880-68-5

N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12028973
CAS No.: 618880-68-5
M. Wt: 478.0 g/mol
InChI Key: MKBHITPWTKTRBS-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazoline derivative characterized by a 4-chlorophenyl-substituted quinazolinone core linked via a sulfanyl group to an acetamide moiety with a 4-(butan-2-yl)phenyl substituent . Its synthesis involves multi-step reactions, including condensation to form the quinazoline scaffold, followed by sulfanyl group incorporation and acetamide coupling. Reaction conditions (e.g., solvent, temperature) critically influence yield and purity, with advanced purification methods like chromatography often employed .

Key structural features include:

  • 4-Chlorophenyl group: Enhances electronic interactions and steric bulk.
  • Sulfanyl bridge: Facilitates structural flexibility and redox activity.

The molecular weight is approximately 389.92 g/mol, influencing pharmacokinetic properties such as absorption and distribution .

Properties

CAS No.

618880-68-5

Molecular Formula

C26H24ClN3O2S

Molecular Weight

478.0 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H24ClN3O2S/c1-3-17(2)18-8-12-20(13-9-18)28-24(31)16-33-26-29-23-7-5-4-6-22(23)25(32)30(26)21-14-10-19(27)11-15-21/h4-15,17H,3,16H2,1-2H3,(H,28,31)

InChI Key

MKBHITPWTKTRBS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves multiple steps. One common synthetic route includes the reaction of 3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-2-thiol with 4-(butan-2-yl)phenylacetic acid under specific conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4

Biological Activity

N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Its unique structure, featuring a phenyl group substituted with a butan-2-yl group and an acetamide moiety linked through a sulfanyl group to a quinazoline scaffold, has garnered significant interest in medicinal chemistry for its potential biological activities.

PropertyValue
Molecular FormulaC23H26ClN3O2S
Molecular Weight478.0 g/mol
InChIInChI=1S/C23H26ClN3O2S

The biological activity of this compound has been primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant cytotoxicity against cancer cell lines, particularly through mechanisms involving the inhibition of key enzymes and pathways involved in tumor growth.

Biological Activity

  • Anticancer Properties :
    • Studies have shown that derivatives of quinazoline, including N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, demonstrate promising cytotoxic activity against various cancer cell lines. For instance, related compounds have exhibited IC50 values ranging from 0.34 to 149.10 µM against the MDA-MB-231 breast cancer cell line .
    • The compound's mechanism may involve multitargeted therapy, which is considered effective in cancer treatment due to its ability to inhibit multiple pathways simultaneously.
  • Enzyme Inhibition :
    • Similar quinazoline derivatives have been identified as inhibitors of various enzymes that play critical roles in cancer progression. For example, compounds in this class have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is associated with glucose metabolism and may influence cancer cell proliferation .

Case Studies

  • Cytotoxicity Testing :
    • In a study assessing the cytotoxic effects of similar quinazoline derivatives, several compounds were screened against human breast cancer cell lines. The results indicated that modifications in the side chains significantly affected their potency .
  • Binding Affinity Studies :
    • Interaction studies involving N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide have demonstrated its binding affinity to various biological targets, suggesting potential therapeutic applications beyond oncology .

Research Findings

Recent research has highlighted the potential applications of this compound in treating various conditions:

  • Anticancer Applications : The compound shows promise as an anticancer agent due to its ability to induce apoptosis in tumor cells.
  • Metabolic Regulation : By inhibiting DPP-IV, it may also play a role in metabolic disorders, particularly diabetes management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the phenyl ring of the acetamide moiety or modifications to the quinazoline core. These variations significantly impact biological activity, solubility, and metabolic stability.

Table 1: Comparison of Structural Features and Properties
Compound Name Substituent on Acetamide Phenyl Core Modification Molecular Weight (g/mol) Notable Biological Activity
Target Compound 4-(butan-2-yl)phenyl Quinazolinone 389.92 Under investigation; inferred kinase inhibition
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-fluorophenyl Quinazolinone ~388.80 Potential anticancer activity (inferred from structural analogs)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide 3,4-dimethoxyphenyl Quinazolinone ~435.90 Enhanced solubility; antimicrobial and anticancer potential
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide 4-ethoxyphenyl Quinazolinone ~405.87 Improved metabolic stability (ethoxy group)
N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 2-chloro-4,6-dimethylphenyl Quinazolinone ~481.35 Dual EGFR/Her2 inhibition (IC₅₀ = 14.8 nM for EGFR)

Pharmacological Profiles

  • Anticancer activity : Via kinase inhibition (e.g., EGFR, VEGFR) .
  • Antimicrobial effects : Through disruption of bacterial membrane integrity .
  • Anti-inflammatory properties : By modulating COX-2 or NF-κB pathways .

Future Research Directions

  • Activity profiling : Screen the target compound against kinase panels and microbial assays.
  • SAR studies : Systematically modify substituents to optimize potency and pharmacokinetics.
  • Crystallographic studies : Resolve ligand-target complexes to guide rational design .

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